N-Boc-N-bis(PEG1-azide)

Description

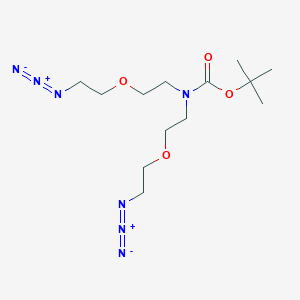

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N7O4/c1-13(2,3)24-12(21)20(6-10-22-8-4-16-18-14)7-11-23-9-5-17-19-15/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPOSUHEHQKFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Architectural Advantage of a Trifunctional Linker

An In-depth Technical Guide to N-Boc-N-bis(PEG1-azide): A Trifunctional Linker for Advanced Bioconjugation

In the landscape of modern drug development and chemical biology, the precise assembly of complex molecular architectures is paramount. Homobifunctional and heterobifunctional linkers have long served as foundational tools, yet the demand for increasingly sophisticated constructs—such as antibody-drug conjugates (ADCs) with multiple payloads, or PROTACs requiring precise spatial orientation—necessitates more advanced reagents. N-Boc-N-bis(PEG1-azide) emerges as a key enabling molecule in this context. It is a branched, trifunctional linker featuring a central amine temporarily masked by an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and two terminal azide functionalities poised for bioorthogonal "click chemistry".[1][2]

This guide provides a comprehensive examination of the chemical properties, structure, and applications of N-Boc-N-bis(PEG1-azide), offering field-proven insights and detailed protocols for its use. We will explore the strategic role of each functional component and delineate the experimental causality that underpins its successful application in creating next-generation bioconjugates.

Core Chemical Properties and Structure

The utility of N-Boc-N-bis(PEG1-azide) is a direct consequence of its unique trifunctional structure. The central secondary amine, once deprotected, serves as an attachment point for a primary molecule (e.g., a targeting ligand or payload) via stable amide bond formation. The two short polyethylene glycol (PEG1) spacers enhance aqueous solubility and provide spatial separation, mitigating steric hindrance between conjugated entities.[3][4][5] The terminal azide groups are stable yet highly reactive partners for alkyne-containing molecules in one of the most reliable bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7]

Structural Diagram

Caption: Chemical structure of N-Boc-N-bis(PEG1-azide).

Physicochemical Data Summary

The following table summarizes the key quantitative properties of N-Boc-N-bis(PEG1-azide).

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₅N₇O₄ | [8][9] |

| Molecular Weight | 343.39 g/mol | [6][8] |

| CAS Number | 2100306-79-2 | [8][9] |

| Purity | Typically >96% | [8] |

| Appearance | Viscous oil or waxy solid | [2] |

| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO) | [10] |

| Storage Conditions | -20°C under an inert atmosphere | [2] |

Experimental Protocols and Methodologies

The effective use of N-Boc-N-bis(PEG1-azide) hinges on two primary transformations: the deprotection of the Boc group to reveal the reactive amine, and the subsequent "click" reaction of the azide groups.

Protocol 1: Acidic Deprotection of the Boc Group

The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be efficiently removed using strong acids.[11] Trifluoroacetic acid (TFA) is the reagent of choice due to its volatility (allowing for easy removal post-reaction) and its mechanism of action, which minimizes side reactions.[12][13]

Expertise & Causality: The mechanism involves protonation of the Boc carbonyl, followed by the departure of the highly stable tert-butyl cation, which is scavenged by the TFA counter-ion, and subsequent decarboxylation to yield the free amine as a TFA salt.[13] Using a solvent like dichloromethane (DCM) is ideal as it is inert to the acidic conditions and readily dissolves the PEG linker.

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-N-bis(PEG1-azide) (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a clean, dry flask equipped with a magnetic stir bar.

-

Acid Addition: To the stirring solution, add trifluoroacetic acid (TFA) (10-20 eq, typically 20-50% v/v) dropwise at room temperature. Note: The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material and the appearance of a more polar product.

-

Work-up: Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation). The resulting residue is the deprotected amine as its trifluoroacetate salt.

-

Neutralization (Optional but Recommended): For subsequent reactions sensitive to acid, the TFA salt should be neutralized. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine, NH-bis(PEG1-azide).[14]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[15][16] The reaction is highly efficient and bioorthogonal, proceeding under mild, often aqueous, conditions.[17][18]

Expertise & Causality: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[19] The Cu(I) ion coordinates with the alkyne, lowering its pKa and facilitating the cycloaddition with the azide.[16] The resulting triazole product is exceptionally stable to metabolic degradation, hydrolysis, and redox reactions.[15]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve the deprotected NH-bis(PEG1-azide) (1.0 eq) and the alkyne-containing molecule (2.2 eq to target both azide groups) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

-

Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).

-

-

Reaction Assembly: To the stirring solution of the azide and alkyne, add the CuSO₄ solution to a final concentration of 5-10 mol%.

-

Initiation: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 20-50 mol%. A color change (often to yellow or green) may be observed, indicating the formation of the Cu(I) species.

-

Incubation: Allow the reaction to proceed at room temperature for 4-12 hours. Gentle stirring or shaking is recommended.

-

Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be purified using standard chromatographic techniques, such as reverse-phase HPLC, to remove excess reagents and the copper catalyst.

Integrated Application Workflow

The true power of N-Boc-N-bis(PEG1-azide) lies in its ability to be used in a sequential, controlled manner to assemble trifunctional conjugates. The following workflow illustrates a typical application.

Sources

- 1. N-Boc-N-bis(PEG1-azide)|COA [dcchemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 5. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 7. Azide | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. labsolu.ca [labsolu.ca]

- 10. N-Boc-N-bis(PEG8-azide) | BroadPharm [broadpharm.com]

- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 17. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

Introduction: The Strategic Advantage of a Trifunctional Core

An In-depth Technical Guide to N-Boc-N-bis(PEG1-azide): A Trifunctional Linker for Advanced Drug Development

In the landscape of modern drug development, particularly in the realm of targeted therapies and complex bioconjugates, the linker molecule is not merely a spacer but a critical determinant of a compound's success.[1] N-Boc-N-bis(PEG1-azide) emerges as a sophisticated and versatile tool, offering a unique trifunctional architecture for constructing advanced molecular entities.[2][3] This guide provides a detailed exploration of its properties, reactivity, and core applications, with a focus on its utility in crafting next-generation therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Unlike simple linear linkers, N-Boc-N-bis(PEG1-azide) features a central Boc-protected amine from which two azide-terminated polyethylene glycol (PEG) arms extend.[3][4] This branched structure is pivotal, enabling the controlled, sequential attachment of up to three different molecules. The short PEG1 chains enhance aqueous solubility and provide flexibility, which can be crucial for optimizing the biological activity of the final construct.[2][5] This guide will delve into the causality behind its use, providing researchers and drug development professionals with the technical insights required for its effective application.

Core Properties and Orthogonal Reactivity

The power of N-Boc-N-bis(PEG1-azide) lies in its orthogonal functional groups, which can be addressed independently under different reaction conditions. This allows for precise, stepwise synthesis of complex molecules.

-

Dual Azide Groups (-N₃): The two terminal azide moieties are primed for "click chemistry," one of the most efficient and bioorthogonal ligation methods available.[6][7] They react specifically with alkyne-containing molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or its copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][8] The resulting triazole ring is highly stable, mimicking the properties of an amide bond.[7]

-

Boc-Protected Amine (-NHBoc): The central secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for click chemistry but can be cleanly removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a reactive primary amine.[9][10][] This amine can then be coupled to molecules containing carboxylic acids or activated esters to form stable amide bonds.[]

This orthogonality is the cornerstone of its utility, enabling a researcher to first perform click chemistry on the azide "arms" and then, after deprotection, perform amide coupling at the central core, or vice versa.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅N₇O₄ | [4] |

| Molecular Weight | 343.39 g/mol | [4] |

| Purity | Typically >96% | [4] |

| Appearance | Viscous oil or waxy solid | [2] |

| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO) | [2] |

| Storage Conditions | -20°C under an inert atmosphere | [2] |

Key Application: Engineering Trivalent PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][12] While traditional PROTACs use a linear linker to connect one target ligand and one E3 ligase ligand, the branched structure of N-Boc-N-bis(PEG1-azide) allows for the design of more complex and potentially more potent trivalent PROTACs.[12]

Why use a branched, trivalent design? The rationale is to enhance the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a critical factor for efficient degradation.[1] By attaching two E3 ligase ligands to the azide arms of the linker and one target protein ligand to the central amine (or vice versa), the resulting trivalent PROTAC can create a higher avidity interaction, potentially leading to more favorable protein-protein contacts and a more stable and productive ternary complex.

Caption: Conceptual design of a trivalent PROTAC using the N-Boc-N-bis(PEG1-azide) core.

Experimental Protocols: A Step-by-Step Synthesis Workflow

The following section details a generalized, sequential workflow for synthesizing a bioconjugate using N-Boc-N-bis(PEG1-azide). This protocol assumes a strategy where two alkyne-containing molecules are first attached via click chemistry, followed by Boc deprotection and coupling of a carboxylic acid-containing molecule.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step conjugates two alkyne-containing molecules (Molecule A) to the azide arms of the linker.

Materials:

-

N-Boc-N-bis(PEG1-azide)

-

Alkyne-containing "Molecule A"

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Solvent (e.g., a mixture of t-BuOH and water)[9]

Procedure:

-

Dissolve N-Boc-N-bis(PEG1-azide) (1.0 eq) and the alkyne-containing "Molecule A" (2.2 eq) in a suitable solvent system.[9]

-

Prepare a fresh solution of sodium ascorbate (e.g., 0.5 eq) in water.

-

Prepare a solution of CuSO₄ (e.g., 0.1 eq) in water.

-

To the solution from step 1, add the CuSO₄ solution, followed by the sodium ascorbate solution to initiate the reaction. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[8][9]

-

Allow the reaction to stir at room temperature for 1-12 hours. Monitor progress by a suitable analytical method (e.g., LC-MS or TLC).

-

Upon completion, purify the resulting product, Boc-N-bis(PEG1-triazole-Molecule A), using an appropriate technique such as column chromatography or HPLC.

Step 2: Boc Group Deprotection

This step exposes the central primary amine for the next conjugation.

Materials:

-

Product from Step 1

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Solvent (e.g., Dichloromethane (DCM) or 1,4-dioxane)[9]

Procedure:

-

Dissolve the purified product from Step 1 in the chosen solvent (e.g., DCM).

-

Add an excess of the deprotecting acid (e.g., 20-50% v/v TFA in DCM).[9]

-

Stir the reaction at room temperature for 1-2 hours. Monitor the removal of the Boc group by LC-MS.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step after thorough drying.

Step 3: Amide Bond Formation

This final step couples a carboxylic acid-containing molecule (Molecule B) to the now-free central amine.

Materials:

-

Deprotected product from Step 2

-

Carboxylic acid-containing "Molecule B"

-

Base (e.g., DIPEA or TEA)

-

Anhydrous solvent (e.g., DMF)

Procedure (using HATU):

-

Dissolve the amine salt from Step 2 (1.0 eq), the carboxylic acid "Molecule B" (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

-

Add a base such as DIPEA (3.0 eq) to the mixture.

-

Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Monitor the reaction by LC-MS.

-

Upon completion, quench the reaction (e.g., with a small amount of water) and purify the final trivalent conjugate by preparative HPLC.

Workflow Visualization

Caption: Synthetic workflow for creating a trivalent molecule using N-Boc-N-bis(PEG1-azide).

Typical Reaction Yields

| Reaction Step | Coupling Type | Typical Yield | Notes |

| Step 1 | CuAAC (Click Chemistry) | >90% | Highly efficient and specific, often requiring minimal optimization.[8] |

| Step 2 | Boc Deprotection | >95% (crude) | Generally a clean and high-yielding reaction. |

| Step 3 | Amide Coupling | 10-60% | Highly dependent on the specific substrates and coupling reagents used.[12] |

Conclusion

N-Boc-N-bis(PEG1-azide) is a powerful and enabling tool for chemical biologists and drug development professionals. Its trifunctional, branched architecture provides a pre-organized scaffold for the efficient and controlled synthesis of complex molecular constructs. The orthogonal reactivity of its azide and Boc-protected amine functionalities allows for a rational, stepwise approach to building molecules such as trivalent PROTACs, antibody-drug conjugates, and other targeted therapeutics. By understanding the core principles of its reactivity and applying the robust protocols outlined in this guide, researchers can leverage N-Boc-N-bis(PEG1-azide) to accelerate the development of innovative and potentially more effective therapies.

References

- An In-depth Technical Guide to Boc-NHCH2CH2-PEG1-azide: A Versatile Heterobifunctional Linker for Advanced Drug Development. Benchchem.

- Applications of Boc-NH-Bis(acid-PEG1-m) in Drug Delivery Systems. Benchchem.

- Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conform

- Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.

- Overview of PROTAC Linkers. ChemPep.

- Novel approaches for the rational design of PROTAC linkers.

- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Source not further specified].

- PEG Azide, Azide linker, Click Chemistry tools. BroadPharm.

- N-Boc-N-bis(PEG4-azide)

- N-Boc-N-bis(PEG1-azide). Precise PEG.

- N-Boc-N-bis(PEG8-azide). BroadPharm.

- Boc-PEG, Boc amine PEG linker, PEG Reagents. AxisPharm.

- N-Boc-N-bis(PEG1-azide)|COA. DC Chemicals.

- Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm.

- Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives.

- N-Boc-N-bis(PEG8-azide). BOC Sciences.

- An In-depth Technical Guide to the Mechanism of Action of Azido-PEG1 in Bioconjug

- N-(NH-Boc-PEG4)-N-bis(PEG4-azide). BOC Sciences.

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Boc-N-bis(PEG1-azide)|COA [dcchemicals.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 12. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to N-Boc-N-bis(PEG1-azide): A Modular Approach to PROTAC Design and Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects a target-protein ligand to an E3 ubiquitin ligase ligand.[3][4][5] This guide focuses on N-Boc-N-bis(PEG1-azide) , a versatile, bifunctional linker precursor that offers a modular and efficient route to PROTAC synthesis. We will dissect its mechanism of action, not merely as a passive spacer, but as an active architectural component that dictates both the synthetic strategy and the ultimate biological activity of the final PROTAC construct. This document provides an in-depth exploration of its chemical properties, its role in facilitating PROTAC assembly via "click chemistry," and its influence on the formation of the productive ternary complex essential for targeted protein degradation.[4][6][7]

Section 1: The PROTAC Modality: A New Frontier in Drug Discovery

PROTAC technology harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4][8] Unlike traditional small-molecule inhibitors that require continuous binding to a protein's active site, PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules, offering the potential for greater potency at lower doses and a more sustained pharmacological effect.[1][9]

The mechanism is an elegant hijacking of the natural protein homeostasis machinery:[1][8]

-

Ternary Complex Formation : The PROTAC, a heterobifunctional molecule, simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[1][3][10]

-

Ubiquitination : Within this proximity-inducing complex, the E3 ligase catalyzes the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery, and is subsequently degraded into smaller peptides.[1][8]

-

Recycling : The PROTAC is released and can engage another POI and E3 ligase, continuing its catalytic cycle.[1][10]

This event-driven pharmacology opens the door to targeting proteins previously considered "undruggable," such as scaffolding proteins or transcription factors that lack well-defined active sites.[1][][11]

Section 2: The Linker: The Architectural Core of PROTAC Function

While the two ligands determine the PROTAC's targets, the linker is a critical determinant of its overall success.[4] It is not a passive spacer but an active component that profoundly influences a PROTAC's physicochemical and biological properties.[4][5]

Key Roles of the PROTAC Linker:

-

Ternary Complex Stability : The linker's length, rigidity, and composition dictate the relative orientation of the POI and E3 ligase.[4][6] An optimal linker facilitates favorable protein-protein interactions, enhancing the stability and productivity of the ternary complex.[3][7]

-

Physicochemical Properties : Linkers, particularly those incorporating polyethylene glycol (PEG) motifs, can significantly improve a PROTAC's solubility and cell permeability—key challenges for these relatively large molecules.[3][12][13]

-

Selectivity and Efficacy : Fine-tuning the linker's structure can impart selectivity for degrading specific proteins and is crucial for achieving high degradation efficiency (low DC50 and high Dmax values).[3][6]

Section 3: N-Boc-N-bis(PEG1-azide): A Modular Building Block for PROTAC Synthesis

N-Boc-N-bis(PEG1-azide) is not a complete linker itself, but a highly valuable linker precursor. Its structure is designed for maximum versatility in PROTAC development, leveraging the power of click chemistry for modular assembly.

Structural Analysis:

-

Central Nitrogen Core : Provides a key branching point.

-

Boc Protecting Group (N-tert-butoxycarbonyl) : A standard amine protecting group in organic chemistry. Its presence allows for potential future chemical modifications at the central nitrogen after deprotection, although it is typically retained in the final PROTAC structure when this linker is used.

-

bis(PEG1-azide) Arms : Two short (single ethylene glycol unit) PEG chains, each terminated with an azide (N₃) group.[14]

-

PEG1 Spacers : The PEG units enhance hydrophilicity, which can improve the solubility of the final PROTAC.[12][13]

-

Terminal Azides : These are the key reactive handles. Azide groups are stable under most reaction conditions but react with exceptional efficiency and specificity with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)—the cornerstones of "click chemistry".[][16][17]

-

This bifunctional azide structure enables a researcher to "click" together two different alkyne-modified components—typically a POI ligand and an E3 ligase ligand—in a rapid and efficient manner.[18]

Section 4: Mechanism of Action: From Chemical Synthesis to Cellular Degradation

The "mechanism of action" for this linker precursor encompasses both its role in the chemical synthesis of the PROTAC and the resulting linker's influence on the biological mechanism of degradation.

Part A: Synthetic Mechanism via Click Chemistry

The primary function of N-Boc-N-bis(PEG1-azide) is to serve as a central scaffold for PROTAC assembly. The dual azide groups allow for a modular, or "plug-and-play," approach to synthesis.[18] This strategy is renowned for its reliability, mild reaction conditions, and high yields.[][18]

Experimental Protocol: PROTAC Assembly via CuAAC

This protocol outlines a representative, two-step synthesis using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Step 1: Synthesis of Mono-Conjugated Intermediate

-

Dissolution : Dissolve the alkyne-modified POI ligand (1.0 eq) and N-Boc-N-bis(PEG1-azide) (1.1-1.2 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

-

Catalyst Preparation : In a separate vial, prepare the copper(I) catalyst by adding a reducing agent like sodium ascorbate (0.3 eq) to a solution of copper(II) sulfate (CuSO₄) (0.1 eq). A stabilizing ligand such as TBTA can be added to protect the catalyst.

-

Reaction : Add the catalyst solution to the mixture of the POI ligand and linker. Stir the reaction at room temperature for 4-12 hours.

-

Monitoring & Purification : Monitor the reaction progress by LC-MS. Upon completion, purify the mono-conjugated product using flash column chromatography or preparative HPLC to isolate the intermediate where one azide has reacted.

Step 2: Synthesis of the Final PROTAC

-

Dissolution : Dissolve the purified mono-conjugated intermediate (1.0 eq) and the alkyne-modified E3 ligase ligand (1.1 eq) in a suitable solvent system.

-

Reaction : Add a freshly prepared Cu(I) catalyst solution as described in Step 1. Stir at room temperature for 4-12 hours.

-

Monitoring & Final Purification : Monitor the formation of the final PROTAC by LC-MS. Once the reaction is complete, purify the final product via preparative HPLC to yield the desired PROTAC.

This modular approach allows for the rapid creation of a library of PROTACs by varying the POI and E3 ligands, which is essential for optimizing degradation activity.[18][19]

Part B: Influence on the Biological Mechanism of Action

Once synthesized, the linker core derived from N-Boc-N-bis(PEG1-azide) directly impacts the PROTAC's ability to induce protein degradation.

-

Spatial Orientation : The linker's defined length and slight flexibility, conferred by the PEG and triazole units, are crucial for positioning the POI and E3 ligase at an optimal distance and orientation for efficient ubiquitin transfer.[20][] A linker that is too short may cause steric clashes, while one that is too long could lead to a non-productive, overly flexible ternary complex.[20][22]

-

Solubility and Permeability : The hydrophilic nature of the PEG units helps to mitigate the often high lipophilicity of the attached ligands.[12][13] This can improve the overall solubility of the PROTAC, a critical factor for its administration and cellular uptake.

-

Ternary Complex Cooperativity : The linker structure is a key driver of cooperativity in the ternary complex. An ideal linker facilitates favorable protein-protein contacts between the E3 ligase and the POI, leading to a more stable complex and more efficient degradation.[4][7]

Section 5: Data and Case Study Application

While specific degradation data for PROTACs using the N-Boc-N-bis(PEG1-azide) linker must be empirically determined for each new target, we can illustrate its utility with a representative case study. The goal of such a study is to synthesize a small library of PROTACs to find the optimal linker length and attachment points.

Case Study: Development of a BRD4-Targeting PROTAC

-

Objective : To synthesize and evaluate a PROTAC targeting the bromodomain protein BRD4 for degradation.

-

Components :

-

POI Ligand : An alkyne-modified version of JQ1, a known BRD4 inhibitor.

-

E3 Ligase Ligand : An alkyne-modified pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.

-

Linker Precursor : N-Boc-N-bis(PEG1-azide).

-

Hypothetical Performance Data

The table below illustrates the kind of data generated when comparing linkers of different lengths. A researcher might synthesize PROTACs using N-Boc-N-bis(PEG1-azide), -bis(PEG2-azide), and -bis(PEG3-azide) to find the optimal spacer length.

| PROTAC Candidate | Linker Core | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| PROTAC-1 | bis(PEG1-triazole) | 75 | 85 | HeLa |

| PROTAC-2 | bis(PEG2-triazole) | 15 | >95 | HeLa |

| PROTAC-3 | bis(PEG3-triazole) | 120 | 70 | HeLa |

-

DC₅₀ : The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.

-

Dₘₐₓ : The maximum percentage of protein degradation achieved. A higher value indicates greater efficacy.

In this hypothetical example, the PROTAC with the PEG2-based linker (PROTAC-2) shows the best combination of potency and efficacy, highlighting the critical importance of linker optimization in PROTAC design.

Section 6: Conclusion and Future Outlook

N-Boc-N-bis(PEG1-azide) is a powerful and versatile tool in the arsenal of the medicinal chemist and chemical biologist working on targeted protein degradation. Its true mechanism of action is twofold: it provides a streamlined and modular synthetic route via click chemistry and, once incorporated, its structure actively contributes to the physicochemical properties and biological efficacy of the resulting PROTAC.

The bifunctional azide design allows for the rapid assembly of PROTAC libraries, accelerating the otherwise arduous process of linker optimization.[18] As the field of targeted protein degradation continues to evolve, the development and application of such well-designed, modular linker precursors will be paramount to unlocking the full therapeutic potential of PROTACs and bringing this exciting modality to new and challenging disease targets.

References

-

Click Chemistry in ADC and PROTAC. BOC Sciences.

-

Click chemistry in the development of PROTACs. RSC Chemical Biology.

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.

-

General strategy using "click chemistry" for PROTAC synthesis. ResearchGate.

-

What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News.

-

Proteolysis targeting chimera. Wikipedia.

-

Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs. Tokyo University of Science.

-

The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate.

-

On-demand modular assembly for expedited PROTAC development. Taylor & Francis Online.

-

Overview of PROTAC Linkers. ChemPep.

-

PROTAC Structure & Mechanism Analysis. BOC Sciences.

-

A beginner's guide to PROTACs and targeted protein degradation. The Biochemist.

-

The Critical Role of Linkers in Ternary Complex Formation: A Comparative Guide. BenchChem.

-

The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Head-to-Head Comparison. BenchChem.

-

The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis. BenchChem.

-

Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH).

-

Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Medium.

-

Accelerating next-generation drug discovery with click-based construction of PROTACs. EurekAlert!.

-

Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform. Receptor.AI.

-

Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed.

-

PROTAC Synthesis | Click Chemistry. MedChemExpress.

-

PROTAC PEG Linkers. JenKem Technology USA.

-

Linkers in PROTACs. Precise PEG.

-

Click chemistry in the development of PROTACs. RSC Publishing.

-

The Developability Challenges with Bifunctional Targeted Protein Degraders. BioPharm International.

-

De novo designed bifunctional proteins for targeted protein degradation. bioRxiv.

-

Bifunctional robots inducing targeted protein degradation. PubMed.

-

An In-depth Technical Guide to Boc-NHCH2CH2-PEG1-azide: A Versatile Heterobifunctional Linker for Advanced Drug Development. BenchChem.

-

N-Boc-N-bis(PEG4-azide) | PROTAC Linker. MedChemExpress.

-

Application Notes and Protocols for N-Boc-N-bis(PEG3-azide) in PROTAC Synthesis. BenchChem.

-

Boc-NHCH2CH2-PEG1-azide | PROTAC Linker. MedChemExpress.

-

An In-depth Technical Guide to Bis-BCN-PEG1-diamide for PROTAC Synthesis. BenchChem.

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. chempep.com [chempep.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform [receptor.ai]

- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 13. precisepeg.com [precisepeg.com]

- 14. medchemexpress.com [medchemexpress.com]

- 16. Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs | Tokyo University of Science [tus.ac.jp]

- 17. Accelerating next-generation drug discovery with click-based construction of PROTACs | EurekAlert! [eurekalert.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 22. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of N-Boc-N-bis(PEG1-azide)

Executive Summary: The Strategic Importance of N-Boc-N-bis(PEG1-azide)

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a connector but a critical determinant of therapeutic efficacy, stability, and pharmacokinetic profile. N-Boc-N-bis(PEG1-azide) has emerged as a highly valuable heterobifunctional linker, engineered to provide a branched architecture for conjugating multiple molecules.[1][2] Its structure is defined by a central nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and bearing two short polyethylene glycol (PEG) arms, each terminated with a reactive azide group.[3]

The Boc-protected amine offers a stable, yet readily cleavable, handle for subsequent modifications under acidic conditions, orthogonal to many other chemical transformations.[4][5] The dual azide functionalities are primed for "click chemistry," the Nobel prize-winning class of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its metal-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] This dual-arm configuration allows for the attachment of two molecular entities—be it two drug payloads to a single targeting vector or the creation of more complex, multivalent therapeutic constructs. The inclusion of the PEG1 spacers enhances water solubility and can mitigate steric hindrance, which are crucial considerations in biological systems.[8][9][10][11]

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-Boc-N-bis(PEG1-azide). It moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a robust, reproducible, and scalable process.

Synthesis: A Two-Step Pathway to a Branched Linker

The synthesis of N-Boc-N-bis(PEG1-azide) is most efficiently achieved through a two-step sequence starting from the commercially available N-Boc-diethanolamine. This strategy leverages the stability of the Boc protecting group while converting the terminal hydroxyl groups into azides via a highly reliable nucleophilic substitution.

Synthetic Scheme

The overall transformation involves the activation of the terminal hydroxyl groups by converting them into a better leaving group, followed by displacement with an azide nucleophile.

Caption: Synthetic pathway for N-Boc-N-bis(PEG1-azide).

Causality Behind Experimental Choices

-

Starting Material: N-Boc-diethanolamine is the ideal precursor. The Boc group is robust enough to withstand the conditions of the mesylation and azidation steps but can be selectively removed later with acid without affecting the azide groups.[12][13]

-

Step 1: Mesylation: The hydroxyl group is a notoriously poor leaving group for nucleophilic substitution. By reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA), we convert it into a mesylate ester. The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge, thus activating the carbon for the subsequent SN2 reaction. TEA serves to neutralize the HCl generated during the reaction, preventing potential side reactions.

-

Step 2: Azidation: Sodium azide (NaN3) serves as the azide nucleophile source. The reaction is an SN2 displacement of the mesylate group. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation while leaving the azide anion relatively "bare" and highly nucleophilic, thereby accelerating the reaction rate.[14][15] Heating is typically required to provide the necessary activation energy for the substitution.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-N-bis(2-mesyloxyethyl)amine (Intermediate)

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-diethanolamine (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (TEA) (2.5 eq) dropwise while stirring.

-

Slowly add methanesulfonyl chloride (MsCl) (2.2 eq) dropwise to the solution. Maintain the temperature at 0 °C. A precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which is often used in the next step without further purification.

Step 2: Synthesis of N-Boc-N-bis(PEG1-azide)

-

Dissolve the crude N-Boc-N-bis(2-mesyloxyethyl)amine from the previous step in DMF (approx. 0.3 M concentration).

-

Add sodium azide (NaN₃) (3.0 eq) to the solution. Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) and avoid contact with acids and heavy metals.

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane). The final product is more polar than the mesylated intermediate. Visualize with potassium permanganate stain, as azide compounds are often UV-inactive.[16]

-

After completion, cool the reaction to room temperature and dilute with a large volume of water.

-

Extract the aqueous mixture three times with Ethyl Acetate.

-

Combine the organic layers, wash extensively with water (to remove DMF) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude N-Boc-N-bis(PEG1-azide) as an oil.

Data Summary: Reagents

| Compound | MW ( g/mol ) | Equivalents | Role |

| N-Boc-diethanolamine | 205.25 | 1.0 | Starting Material |

| Triethylamine (TEA) | 101.19 | 2.5 | Base |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 2.2 | Activating Agent |

| Sodium Azide (NaN₃) | 65.01 | 3.0 | Nucleophile |

Purification: Isolating the Target Molecule

The purification of N-Boc-N-bis(PEG1-azide) is critical and primarily relies on silica gel column chromatography. The main challenge stems from the compound's moderate-to-high polarity and lack of a strong UV chromophore, which requires careful selection of the eluent system and visualization techniques.[17][18]

Purification Workflow

Sources

- 1. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]

- 2. N-Boc-N-bis(PEG1-azide)|COA [dcchemicals.com]

- 3. precisepeg.com [precisepeg.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. purepeg.com [purepeg.com]

- 10. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 11. purepeg.com [purepeg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. reddit.com [reddit.com]

An In-depth Technical Guide to the Solubility and Stability of N-Boc-N-bis(PEG1-azide)

Introduction

N-Boc-N-bis(PEG1-azide) is a trifunctional linker molecule increasingly utilized by researchers in drug development and chemical biology. Its unique architecture, comprising a central Boc-protected secondary amine and two short polyethylene glycol (PEG) arms terminating in azide groups, offers a versatile platform for constructing complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The Boc group serves as a readily cleavable, acid-labile protecting group for the amine, while the dual azide functionalities provide handles for efficient bioorthogonal "click" chemistry reactions.[] The inclusion of PEG spacers is intended to enhance aqueous solubility and provide spatial separation between conjugated moieties.[2][3][4]

This guide provides a comprehensive analysis of the core physicochemical properties of N-Boc-N-bis(PEG1-azide), focusing on its solubility and stability profiles. Understanding these characteristics is paramount for its effective handling, storage, and successful implementation in synthetic workflows, ensuring both experimental reproducibility and laboratory safety.

Chemical Structure and Physicochemical Properties

The rational design of experiments using N-Boc-N-bis(PEG1-azide) begins with a firm grasp of its fundamental properties. The molecule's behavior is a composite of its three key structural components: the hydrophobic tert-butoxycarbonyl (Boc) group, the hydrophilic bis(PEG1) backbone, and the energetic terminal azide groups.

Caption: General structure of N-Boc-N-bis(PEG1-azide).

Table 1: Physicochemical Properties of N-Boc-N-bis(PEG1-azide)

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₂₅N₇O₄ | [5] |

| Molecular Weight | 343.39 g/mol | [5] |

| CAS Number | 2100306-79-2 | [5] |

| Appearance | Colorless to pale yellow oil | [6] |

| Purity | >96% | [5] |

Solubility Profile: A Balance of Hydrophilicity and Hydrophobicity

The solubility of N-Boc-N-bis(PEG1-azide) is dictated by the interplay between its hydrophobic Boc group and the hydrophilic PEG chains.[7] While PEGylation is a well-established strategy to enhance water solubility, the presence of the bulky, nonpolar Boc group can diminish this effect.[3][4][7]

Solubility in Common Laboratory Solvents

Field experience and data from structurally related compounds show that N-Boc-N-bis(PEG1-azide) exhibits good solubility in a range of common organic solvents. Its aqueous solubility is present but can be limited, particularly at higher concentrations.

Table 2: Solubility Data for N-Boc-N-bis(PEG1-azide) and Related Compounds

| Solvent | Expected Solubility | Rationale / Notes | Source(s) |

| Water | Soluble to sparingly soluble | PEG chains enhance solubility, but the Boc group and overall molecule size may limit it. Solubility can be concentration-dependent. | [7][8][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for polar organic compounds. | [8][9] |

| Dimethylformamide (DMF) | Soluble | Common solvent for polar organic compounds. | [8][9] |

| Dichloromethane (DCM) | Soluble | Good solvent for moderately polar to nonpolar organic compounds. | [8][9] |

| Acetonitrile (ACN) | Soluble | Miscible with water and many organic solvents. | [10] |

| Methanol / Ethanol | Soluble | Polar protic solvents that readily dissolve PEGylated compounds. | [11] |

Factors Influencing Aqueous Solubility

When working in aqueous buffers, several factors can precipitate the compound:

-

Concentration: Exceeding the solubility limit will cause precipitation.[7]

-

Buffer Composition: The pH and presence of certain salts can impact the solubility of PEGylated molecules.[7]

-

Temperature: Lower temperatures may decrease solubility.[7]

Experimental Protocol: Solubility Assessment

This protocol provides a systematic approach to determine the practical solubility limit in a chosen buffer system.

-

Preparation: Prepare a stock solution of N-Boc-N-bis(PEG1-azide) in a known good solvent (e.g., DMSO) at a high concentration (e.g., 50-100 mM).

-

Serial Dilution: In separate microcentrifuge tubes, add the desired aqueous buffer.

-

Titration: Add small, incremental volumes of the DMSO stock solution to each tube, vortexing thoroughly after each addition.

-

Observation: Visually inspect for the first sign of persistent turbidity or precipitation. The concentration in the last clear tube represents the approximate solubility limit under those conditions.

-

Incubation: For borderline cases, incubate the tubes at the intended experimental temperature (e.g., 4°C, RT, 37°C) for 1-2 hours and re-examine.

Stability Profile: Navigating Chemical Sensitivities

The stability of N-Boc-N-bis(PEG1-azide) is a critical consideration for its storage and use. The molecule possesses three distinct functionalities—a carbamate, a Boc protecting group, and two azide terminals—each with its own stability profile.

Stability of the Boc Protecting Group and Carbamate Linkage

The N-Boc group is notoriously acid-labile and is the primary point of chemical sensitivity.[12][13]

-

Acidic Conditions: The Boc group is rapidly cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[13][14] Even mildly acidic conditions, such as 0.1% TFA in HPLC mobile phases, can cause slow degradation, a process that is accelerated by time and elevated temperatures.[15]

-

Basic/Nucleophilic Conditions: The Boc group and the central carbamate linkage are generally stable towards most bases and nucleophiles, allowing for orthogonal protection strategies.[12] While strong basic hydrolysis of carbamates can occur, they are significantly more stable than esters and are generally considered stable across a wide physiological pH range.[16][17][18]

Stability of the Azide Functional Groups

Organic azides are energetic compounds that require careful handling.[19][20] Their stability is influenced by thermal, photolytic, and chemical factors.

-

Thermal Stability: Organic azides can decompose exothermically upon heating.[21] While aliphatic azides, such as those in this molecule, are more stable than aromatic azides, they should still be protected from high temperatures.[22] The molecule's C/N ratio (13/7 ≈ 1.86) and failure to meet the "Rule of Six" (13 carbons for two energetic groups) suggest that caution is warranted, and large quantities should be handled with appropriate safety measures.[19][22][23]

-

Photolytic Stability: Azides can be sensitive to light, particularly UV light, which can induce decomposition via the formation of highly reactive nitrene intermediates or other pathways.[21][23][24] This necessitates storing the compound in the dark.

-

Chemical Incompatibilities: Azides are incompatible with several classes of reagents:

-

Strong Acids: Contact with strong acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[20][23][25]

-

Heavy Metals: Avoid all contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form dangerously shock-sensitive and explosive metal azides. This includes avoiding the use of metal spatulas for transfer.[20][23]

-

Reducing Agents: Azides are readily reduced to amines by reagents like triphenylphosphine (Staudinger reaction), H₂/Pd, or dithiothreitol (DTT).[26] While this reactivity is useful synthetically, unintentional exposure to reducing agents during storage or in reaction mixtures must be avoided.

-

Halogenated Solvents: Using halogenated solvents like DCM or chloroform as a reaction medium with azides is strongly discouraged, as it can lead to the formation of extremely unstable di- and tri-azidomethane.[20][23] While DCM is often used as a solvent for dissolution and purification, it should not be used for reactions involving heating or long-term storage with azides.

-

Caption: Key factors affecting the stability of N-Boc-N-bis(PEG1-azide).

Recommended Handling and Storage

Based on the stability profile, the following procedures are essential for maintaining the integrity and safety of N-Boc-N-bis(PEG1-azide).

Table 3: Handling and Storage Protocol

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | Minimizes thermal degradation pathways and preserves long-term integrity.[8][27] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) and keep container tightly sealed. | Protects from atmospheric moisture and potential contaminants.[28] |

| Light | Store in an amber vial or otherwise protected from light. | Prevents photolytic decomposition of the azide groups.[19][23][25] |

| Handling Utensils | Use plastic, glass, or ceramic spatulas. AVOID METAL SPATULAS. | Prevents the formation of shock-sensitive heavy metal azides.[20] |

| Aliquotting | For frequent use, aliquot the material into smaller, single-use quantities. | Minimizes freeze-thaw cycles and exposure of the bulk material to the environment. |

| Waste Disposal | Segregate all azide-containing waste. DO NOT mix with acidic waste or heavy metal waste. | Prevents the formation of toxic/explosive hydrazoic acid or metal azides.[23] |

Key Experimental Workflow: Boc Deprotection

A primary use of this linker involves the deprotection of the amine for subsequent conjugation.

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve N-Boc-N-bis(PEG1-azide) in a suitable anhydrous solvent such as Dichloromethane (DCM).

-

Acid Addition: To the solution at room temperature, add TFA to a final concentration of 20-50% (v/v). Note: The reaction is typically rapid.

-

Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can aid in removing residual TFA).[15] The resulting product will be the amine as a TFA salt.

-

Neutralization (Optional): If the free amine is required, the salt can be dissolved in a suitable solvent and neutralized with a non-nucleophilic base (e.g., diisopropylethylamine) prior to the next step.

Conclusion

N-Boc-N-bis(PEG1-azide) is a powerful trifunctional linker, but its effective use is critically dependent on a thorough understanding of its solubility and stability. Its solubility is a balance between its PEG and Boc components, requiring careful solvent selection, especially in aqueous systems. The molecule's stability is governed by the acid-sensitivity of the Boc group and the energetic nature of the azide moieties, which are incompatible with heat, light, strong acids, reducing agents, and heavy metals. By adhering to the handling, storage, and experimental guidelines outlined in this document, researchers can confidently and safely leverage the capabilities of this versatile molecule to advance their drug development and bioconjugation programs.

References

- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.

- BenchChem. (2025). A comparative study on the thermal stability of different organic azides.

- University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from University of Pittsburgh Safety Manuals.

- Environmental Health and Safety, University of Colorado Boulder. (n.d.). Azide Compounds.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.

-

Various Authors. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. Retrieved from [Link]

- Shochem. (2025).

-

Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2011). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 18(30), 4641-4664. Retrieved from [Link]

-

Turoczi, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1159-1205. Retrieved from [Link]

-

Bräse, S. (2021). Research Interests - Azide. Karlsruhe Institute of Technology. Retrieved from [Link]

- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.

-

Turoczi, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- A.T. Innovations. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety.

- ReactionFlash. (n.d.). Boc Protection - Common Conditions.

-

Fischer, N., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 12(3), 569. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic azide. Retrieved from [Link]

-

Various Authors. (2025). A study on the thermal stability of organic azides. ResearchGate. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

-

Al-Akkam, E. J., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1023. Retrieved from [Link]

- Biopharma PEG. (2020). PEGylation of Small Molecule Drugs.

-

Wikipedia. (n.d.). PEGylation. Retrieved from [Link]

-

Evans, B. L., & Yoffe, A. D. (1959). Structure and stability of inorganic azides. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 250(1262), 346-366. Retrieved from [Link]

-

Kyba, E. P., & Abramovitch, R. A. (1980). Photolysis of alkyl azides. Evidence for a nonnitrene mechanism. Journal of the American Chemical Society, 102(24), 735-740. Retrieved from [Link]

-

Nedel'ko, V. V., et al. (2011). The Thermal Decomposition of Azidopyridines. Russian Journal of Physical Chemistry B, 5(4), 589-596. Retrieved from [Link]

-

Liskamp, R. M., et al. (2014). Unexpected photolytic decomposition of alkyl azides under mild conditions. Journal of Peptide Science, 20(8), 643-649. Retrieved from [Link]

- BroadPharm. (n.d.). N-Boc-N-bis(PEG8-azide).

-

Samanta, S. K., et al. (2024). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Chemical Communications, 60, 11059-11062. Retrieved from [Link]

- BOC Sciences. (n.d.). N-(NH-Boc-PEG4)-N-bis(PEG4-azide).

- Carl ROTH. (2014). Safety data sheet.

- Biosynth. (n.d.). N-Boc-N-bis(PEG3-azide).

- BenchChem. (2025). N-Boc-N-bis(PEG4-azide) solubility issues in aqueous buffer.

- Precise PEG. (n.d.). N-Boc-N-bis(PEG1-azide).

- BroadPharm. (n.d.). N-Boc-N-bis(PEG8-acid).

- CymitQuimica. (n.d.). N-BOC-N,N-Bis(2-chloroethyl)amine.

-

Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Retrieved from [Link]

- University of Wisconsin-Madison EHS. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from University of Wisconsin-Madison EHS.

-

PubChem. (n.d.). N-BOC-N,N-Bis(2-chloroethyl)amine. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to Boc-NHCH2CH2-PEG1-azide.

- BenchChem. (2025). An In-Depth Technical Guide to the Chemical Properties and Reactivity of N-Boc-N,N-bis(2-chloroethyl)amine.

- BOC Sciences. (n.d.). N-Boc-N-bis(PEG8-azide).

- ChemBK. (2024). N-Boc-2-azidoethylaMine.

- Advanced ChemBlocks. (n.d.). N-Boc-2-(2-azidoethoxy)ethanamine.

Sources

- 2. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 4. PEGylation - Wikipedia [en.wikipedia.org]

- 5. precisepeg.com [precisepeg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Boc-N-bis(PEG8-azide) | BroadPharm [broadpharm.com]

- 9. N-Boc-N-bis(PEG8-acid) | BroadPharm [broadpharm.com]

- 10. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Boc Protected Compounds [pt.bzchemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 17. researchgate.net [researchgate.net]

- 18. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. safety.fsu.edu [safety.fsu.edu]

- 20. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 21. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 22. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 23. safety.pitt.edu [safety.pitt.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. ehs.wisc.edu [ehs.wisc.edu]

- 26. Organic azide - Wikipedia [en.wikipedia.org]

- 27. labsolu.ca [labsolu.ca]

- 28. carlroth.com [carlroth.com]

The Linchpin of Degradation: A Technical Guide to Bifunctional Linkers in PROTACs

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a bifunctional linker connecting them.[1][3][4] While ligand selection dictates specificity, the linker is far from a passive spacer. It is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the key ternary complex, physicochemical properties, and overall degradation activity.[5][6][7] This guide provides an in-depth technical examination of the bifunctional linker, moving beyond simple classification to explore the causal relationships between linker architecture and PROTAC performance. We will dissect design principles, detail essential experimental validation protocols, and provide a forward-looking perspective on advanced linker technologies.

The Central Dogma of PROTAC Action: The Ternary Complex

The entire mechanism of action for a PROTAC hinges on its ability to induce and stabilize a ternary complex, bringing the POI and an E3 ligase into productive proximity.[3][8][9][10] The linker's role in this molecular matchmaking is paramount.[2][5] An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity , which enhances the stability of the ternary complex.[5][11] Conversely, a poorly designed linker can introduce steric clashes or unfavorable orientations, leading to negative cooperativity and diminished degradation.[5][11] The catalytic nature of PROTACs, allowing them to function at substoichiometric concentrations, is entirely dependent on the successful and repeated formation of this complex.[5]

Caption: Mechanism of PROTAC-mediated protein degradation.

A Framework for Understanding Linkers: Classification and Properties

PROTAC linkers are most broadly classified by their flexibility and chemical composition. The choice of linker backbone is a critical first step in the design process, as it establishes the foundational physicochemical properties of the entire molecule.[1][12]

Flexible Linkers

Flexible linkers were prevalent in early PROTAC development, primarily due to their synthetic accessibility.[1][5]

-

Alkyl Chains: These simple hydrocarbon chains are synthetically tractable and offer significant conformational freedom.[1][5] This flexibility can increase the probability of achieving a productive ternary complex.[5] However, they are often hydrophobic, which can lead to poor aqueous solubility and negatively impact cell permeability.[1][3][5]

-

Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol units, which impart hydrophilicity and can significantly improve the solubility of the PROTAC molecule.[1][2][5] This is a crucial advantage, as many PROTACs are large molecules that often violate traditional drug-likeness rules (e.g., Lipinski's Rule of Five).[5] While beneficial for solubility, PEG linkers may have lower metabolic stability.[1]

Rigid and Constrained Linkers

To overcome the drawbacks of highly flexible linkers, such as the entropic penalty paid upon binding, researchers have increasingly incorporated rigid structural elements.[5]

-

Cyclic Structures: Incorporating saturated rings like piperazine and piperidine constrains the linker's conformation, reducing the number of rotatable bonds.[5][13] This can pre-organize the PROTAC into a favorable conformation for ternary complex formation and improve metabolic stability.[5][13]

-

Aromatic Systems & Alkynes: Phenyl rings, alkynes, and triazoles (often formed via "click chemistry") introduce planarity and linearity.[5][6] These rigidifying elements can enhance selectivity by disfavoring off-target complex formation and can lead to improved pharmacokinetic properties.[5]

Caption: Classification of common PROTAC bifunctional linkers.

The Linker's Impact: A Multi-Parameter Optimization Challenge

Rational linker design requires a holistic approach, balancing multiple interdependent parameters. The optimization of one property can often negatively affect another, making a systematic, data-driven strategy essential.[12]

| Linker Parameter | Key Considerations & Causality | Impact on PROTAC Properties |

| Length | A linker that is too short can cause steric clashes, preventing ternary complex formation.[12][14] A linker that is too long can lead to unproductive binding modes or an intramolecular "hook effect," where binary complexes are favored.[5][11][15] Optimal length is empirically determined for each POI-E3 pair.[16][17][18] | Potency (DC₅₀), Dₘₐₓ, Selectivity |

| Composition | Hydrophobic linkers (alkyl) can improve cell penetration but decrease solubility.[2] Hydrophilic linkers (PEG) improve solubility, which is crucial for large PROTAC molecules, but may reduce permeability.[1][2] The composition also affects metabolic stability.[3] | Solubility, Permeability, Pharmacokinetics (PK) |

| Rigidity | Flexible linkers allow for more conformational sampling but can incur an entropic penalty upon binding.[5] Rigid linkers reduce this penalty, potentially increasing ternary complex stability and selectivity, but can make it harder to achieve a productive geometry.[5][19] | Ternary Complex Stability, Selectivity, Potency |

| Attachment Point | The exit vector from the POI ligand and the E3 ligand is critical.[6] Altering the attachment point changes the relative orientation of the two proteins within the ternary complex, dramatically affecting degradation efficiency and even selectivity between protein isoforms.[4][6] | Potency, Selectivity, Ternary Complex Geometry |

Experimental Protocols for Linker Evaluation

A self-validating experimental workflow is crucial for trustworthy linker optimization. The following protocols represent a core suite of assays to characterize a PROTAC's biochemical and cellular activity.

Protocol 1: Biophysical Assessment of Ternary Complex Formation

Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex and determine the cooperativity (α). Methodology: Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[9][10][20]

Step-by-Step Methodology (SPR):

-

Immobilization: Covalently immobilize the biotinylated E3 ligase complex (e.g., VHL/ElonginB/ElonginC) onto a streptavidin-coated sensor chip.

-

Binary Affinity (PROTAC to E3): Inject serial dilutions of the PROTAC over the E3-coated surface to determine the binding affinity (Kᴅ) of the PROTAC for the E3 ligase.

-

Binary Affinity (PROTAC to POI): In a separate experiment, determine the Kᴅ of the PROTAC for the POI using a suitable assay format (e.g., immobilizing the POI or using an in-solution affinity method).

-

Ternary Complex Formation:

-

Prepare a series of solutions containing a constant, saturating concentration of the POI mixed with serial dilutions of the PROTAC.

-

Inject these POI/PROTAC mixtures over the E3-coated sensor chip.

-

The resulting binding signal represents the formation of the ternary complex.

-

-

Data Analysis:

-

Globally fit the sensorgram data to a 1:1 binding model to determine the apparent Kᴅ of the POI-PROTAC binary complex binding to the immobilized E3 ligase.

-

Cooperativity (α) is calculated as the ratio of the Kᴅ of the PROTAC for the E3 ligase in the absence of the POI to the apparent Kᴅ in the presence of the POI.

-

α > 1: Positive cooperativity (favorable protein-protein interactions).

-

α < 1: Negative cooperativity (steric clash or unfavorable interactions).

-

α = 1: No cooperativity.

-

-

Self-Validation Controls:

-

Inject POI alone to ensure no non-specific binding to the E3-coated surface.

-

Use an inactive epimer of the PROTAC as a negative control.

Protocol 2: Cellular Target Degradation Assay

Objective: To determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC in a cellular context. Methodology: In-Cell Western or traditional Western Blotting.

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the endogenous POI at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (typically from 1 pM to 10 µM) for a defined period (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Western Blotting:

-

Separate equal amounts of protein lysate via SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific to the POI.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using an ECL substrate and image using a chemiluminescence detector.

-

-

Data Analysis:

-

Perform densitometry analysis on the protein bands, normalizing the POI signal to the loading control signal.

-

Plot the normalized POI levels against the log of the PROTAC concentration.

-

Fit the data to a four-parameter logistic regression curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal percentage of degradation).

-

Self-Validation Controls:

-

Include a vehicle-only control (e.g., DMSO).

-

Include a control treated with an E3 ligase inhibitor (e.g., MLN4924 for Cullin-RING ligases) plus the PROTAC to confirm degradation is E3-dependent.

-

Include a control treated with a proteasome inhibitor (e.g., MG132) plus the PROTAC to confirm degradation is proteasome-dependent.

Caption: Iterative workflow for PROTAC linker optimization.

Advanced and Functional Linkers: The Next Frontier

The field is rapidly moving beyond simple alkyl and PEG chains to more sophisticated linker designs that impart additional functionality.[5][6][7]

-

Photoswitchable Linkers: These linkers, often containing moieties like azobenzene, can change their conformation between cis and trans isomers upon exposure to specific wavelengths of light.[1][5] This enables spatiotemporal control over PROTAC activity, a powerful tool for research and potentially for reducing off-target effects.[5]

-

"Clickable" and In-Cell Assembly: The use of bio-orthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allows for the rapid synthesis of PROTAC libraries and even the in-cell formation of PROTACs (CLIPTACs) from two separate precursors.[6][21][22]

-

Functional Exits: Linkers are being designed to incorporate imaging tags, solubility enhancers, or even secondary pharmacophores to create novel modalities like antibody-PROTAC conjugates.[23][24]

Conclusion and Future Outlook

The bifunctional linker has been elevated from a simple tether to a central, strategic component in PROTAC design.[2] Its length, chemical nature, rigidity, and attachment vectors collectively dictate the formation of a productive ternary complex and the overall physicochemical properties of the molecule.[12][22] The historical "trial and error" approach to linker design is giving way to a more rational, structure-guided process, aided by advances in biophysical characterization techniques and computational modeling.[7][25] The future of linker technology lies in the development of "smart" linkers that can respond to their environment, enable tissue-specific targeting, and unlock new therapeutic possibilities for the entire field of targeted protein degradation.

References

-

Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

-

Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Ternary complex formation. Profacgen. [Link]

-

Novel approaches for the rational design of PROTAC linkers. Semantic Scholar. [Link]

-

The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

-

Novel approaches for the rational design of PROTAC linkers. PubMed. [Link]

-

Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

-

Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Link. [Link]

-

Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed. [Link]

-

Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link]

-

Mechanistic and Structural Features of PROTAC Ternary Complexes. Discovery - the University of Dundee Research Portal. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

-

Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]

-

Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]

-

PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]

-

(PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

-

Impact of linker length on the activity of PROTACs. Molecular BioSystems (RSC Publishing). [Link]

-

Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. PMC - NIH. [Link]

-

Impact of linker length on the activity of PROTACs. PMC - NIH. [Link]

-

Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

-

Investigation of Novel Linker Technologies and Payloads for Use in Protein-Drug Conjugates. Research Explorer - The University of Manchester. [Link]